molecular formula C21H17ClN2O B5798976 2-(2-chlorophenyl)-1-(2-phenoxyethyl)-1H-benzimidazole

2-(2-chlorophenyl)-1-(2-phenoxyethyl)-1H-benzimidazole

Cat. No. B5798976
M. Wt: 348.8 g/mol
InChI Key: YTMYHJFMXJXWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-1-(2-phenoxyethyl)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It has been widely studied for its potential use in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-(2-phenoxyethyl)-1H-benzimidazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to have anti-inflammatory and anti-microbial properties.
Biochemical and Physiological Effects
2-(2-chlorophenyl)-1-(2-phenoxyethyl)-1H-benzimidazole has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and reduce inflammation in the body. It has also been found to have anti-microbial properties and can inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-chlorophenyl)-1-(2-phenoxyethyl)-1H-benzimidazole in lab experiments is its unique chemical properties. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, making it a versatile compound for scientific research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.

Future Directions

There are several future directions for the study of 2-(2-chlorophenyl)-1-(2-phenoxyethyl)-1H-benzimidazole. One area of research is the development of new synthetic methods for this compound. Another area of research is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Conclusion
In conclusion, 2-(2-chlorophenyl)-1-(2-phenoxyethyl)-1H-benzimidazole is a unique chemical compound that has been extensively studied for its potential use in scientific research. It exhibits anti-cancer, anti-inflammatory, and anti-microbial properties and has potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-1-(2-phenoxyethyl)-1H-benzimidazole involves the reaction of 2-(2-chlorophenyl)-1-(2-phenoxyethyl) hydrazine with o-phenylenediamine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield.

Scientific Research Applications

2-(2-chlorophenyl)-1-(2-phenoxyethyl)-1H-benzimidazole has been extensively studied for its potential use in scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(2-chlorophenyl)-1-(2-phenoxyethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O/c22-18-11-5-4-10-17(18)21-23-19-12-6-7-13-20(19)24(21)14-15-25-16-8-2-1-3-9-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMYHJFMXJXWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-1-(2-phenoxyethyl)-1H-benzimidazole

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